N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
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Description
N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a useful research compound. Its molecular formula is C22H22BrN5O4 and its molecular weight is 500.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.08552 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021634140, also known as N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide or F3411-4486, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as the major pathway for the movement of solutes (including ATP) across the mitochondrial outer membrane .
Mode of Action
The compound interacts with VDACs, reducing their conductance . This interaction inhibits the formation of VDAC oligomers, a process that is often associated with the release of cytochrome C from mitochondria and the initiation of apoptosis .
Biochemical Pathways
The inhibition of VDACs by AKOS021634140 affects the mitochondrial apoptotic pathway . By preventing the oligomerization of VDACs and the subsequent release of cytochrome C, the compound can potentially halt the progression of apoptosis . This could have significant implications for diseases where apoptosis plays a key role, such as in certain neurodegenerative disorders and cancers.
Result of Action
In HEK-293 cells, AKOS021634140 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM, indicating the compound’s potency .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O4/c1-4-28-20-19(14(3)25-28)26(12-18(29)24-15-7-8-17(23)13(2)10-15)22(31)27(21(20)30)11-16-6-5-9-32-16/h5-10H,4,11-12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDYNQSYEZIVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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